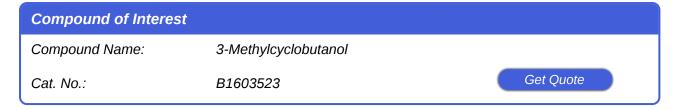


Literature Review of 3-Methylcyclobutanol and Its Analogs: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **3-methylcyclobutanol** and its analogs, focusing on their synthesis, chemical properties, and biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities with potential therapeutic applications. While specific biological data for **3-methylcyclobutanol** remains limited in publicly available literature, this review synthesizes the existing knowledge on related cyclobutane-containing compounds to infer potential areas of interest and guide future research.

Chemical Properties and Synthesis

3-Methylcyclobutanol is a cyclic alcohol with the chemical formula C₅H₁₀O and a molecular weight of 86.13 g/mol .[1] It exists as cis and trans isomers, arising from the relative orientation of the methyl and hydroxyl groups on the cyclobutane ring.[2][3][4] The puckered nature of the cyclobutane ring imparts specific conformational constraints that can be exploited in drug design.[5]

Table 1: Physicochemical Properties of 3-Methylcyclobutanol



Property	Value	Reference(s)	
Molecular Formula	C5H10O	[1]	
Molecular Weight	86.13 g/mol	[1]	
CAS Number	20939-64-4	[1]	
Isomers	cis and trans	[2][3][4]	

Synthetic Approaches

The synthesis of substituted cyclobutanols can be achieved through various organic reactions. While a specific, detailed experimental protocol for the synthesis of **3-methylcyclobutanol** with quantitative yield and full spectroscopic analysis is not extensively documented in the reviewed literature, general methods for the preparation of cyclobutanol derivatives provide a foundational understanding.

One common strategy involves the [2+2] cycloaddition reaction to form the cyclobutane core.[6] [7] For instance, a hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl vinyl ether has been utilized to synthesize a library of 3-amino-3-

[(arenesulfonyl)methyl]cyclobutanols.[6][7] Another approach is the reduction of corresponding cyclobutanone derivatives. The synthesis of cis- and trans-3-aminocyclohexanols has been achieved by the reduction of β-enaminoketones, a method that could potentially be adapted for **3-methylcyclobutanol** synthesis.[8] Furthermore, the hydroboration-oxidation of 3-methylcyclohexanol is a known method for producing cis-3-methylcyclohexanol, suggesting a similar approach could be applied to an appropriate methylenecyclobutane precursor.[8]

Experimental Protocol: General Synthesis of Cyclobutanol Derivatives via [2+2] Cycloaddition (Illustrative)

This protocol is a generalized representation based on the synthesis of related cyclobutanol derivatives and is provided for illustrative purposes.[6][7]

Materials:

Appropriate allene and alkene precursors



- Anhydrous solvent (e.g., dichloromethane)
- High-pressure reactor

Procedure:

- The allene and alkene starting materials are dissolved in an anhydrous solvent in a highpressure reactor.
- The reactor is sealed and pressurized to the desired level (e.g., 10-15 kbar).
- The reaction mixture is stirred at a controlled temperature for a specified duration.
- After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography to yield the desired cyclobutanol derivative.

Note: Reaction conditions, including pressure, temperature, and reaction time, must be optimized for specific substrates to maximize yield and stereoselectivity.

Spectroscopic Data

Detailed and verified ¹H NMR and ¹³C NMR data for **3-methylcyclobutanol** are not consistently available across the searched literature. However, chemical shift values for related structures, such as 1-methylcyclobutanol and 3-methyl-1-butanol, can provide an estimation for the expected spectral features.[9][10] The interpretation of NMR spectra for cyclic compounds requires careful consideration of stereochemistry, as the chemical shifts of ring protons and carbons are highly dependent on their cis or trans relationship to the substituents.[11][12]

Table 2: Predicted Spectroscopic Data for **3-Methylcyclobutanol** (Illustrative)



Nucleus	Predicted Chemical Shift (ppm) - cis isomer (ppm) - trans isomer		
¹H NMR			
-СНОН	~3.5-4.0	~3.5-4.0	
Ring CH	~1.5-2.5	~1.5-2.5	
-CH₃	~0.9-1.2	~0.9-1.2	
¹³ C NMR			
-СНОН	~65-75	~65-75	
Ring CH ₂	~20-35	~20-35	
Ring CH	~30-45	~30-45	
-CH₃	~15-25	~15-25	

Note: These are estimated values and require experimental verification.

Biological Activities and Potential Applications

While direct biological activity data for **3-methylcyclobutanol** is scarce in the reviewed literature, the cyclobutane motif is of growing interest in medicinal chemistry.[5][13] Cyclobutane derivatives are being explored as conformationally restricted scaffolds that can mimic or replace other cyclic or acyclic structures in bioactive molecules, potentially leading to improved pharmacological properties.[5][6]

Anticancer and Other Therapeutic Areas

Cyclobutane-containing compounds have shown potential as anticancer agents.[13] For instance, certain cyclobutane derivatives have demonstrated cytotoxicity against various cancer cell lines, including CCRF-CEM and K562.[5] The rigid cyclobutane core can orient pharmacophoric groups in a precise manner, enhancing binding to biological targets such as enzymes or receptors.[13] Beyond oncology, cyclobutanol derivatives are being investigated for applications in neurological disorders and as agrochemicals.[13] The unique four-membered ring structure can influence properties like blood-brain barrier penetration.[13]



Table 3: Biological Activities of Representative Cyclobutane-Containing Compounds

Compound Class	Biological Activity	Target/Mechanism (if known)	Reference(s)
Substituted Cyclobutanes	Anticancer	Inhibition of tubulin polymerization	[5]
Cyclobutane-based RGD mimetics	Anti-integrin	ανβ3 integrin antagonists	[14][15]
Cyclobutane-based derivatives	ACC inhibitors	Allosteric inhibition of Acetyl-CoA Carboxylase	[16]
Platinum-based drugs with cyclobutane ligands (e.g., Carboplatin)	Anticancer	DNA cross-linking	[17]

Experimental Workflows and Signaling Pathways

Due to the limited specific biological data for **3-methylcyclobutanol**, diagrams for its direct involvement in signaling pathways cannot be constructed. However, a generalized workflow for the screening and evaluation of novel cyclobutane derivatives can be conceptualized.



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Figure 1: A generalized experimental workflow for the discovery and development of bioactive cyclobutanol analogs.

Conclusion



3-Methylcyclobutanol and its analogs represent an under-explored area of chemical space with potential for applications in drug discovery and materials science. The inherent structural features of the cyclobutane ring offer a unique scaffold for the design of novel molecules with specific three-dimensional orientations. While the current body of literature lacks detailed information on the synthesis and biological activity of **3-methylcyclobutanol** itself, the broader investigation of cyclobutane-containing compounds suggests that this class of molecules holds promise. Further research is warranted to synthesize and characterize **3-methylcyclobutanol** and its analogs, followed by systematic biological screening to elucidate their potential therapeutic value. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

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